1-Acetyl-3-phenyl-1H-pyrazole is a significant compound in organic chemistry, particularly within the field of medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrazole class, which is characterized by a five-membered ring containing two adjacent nitrogen atoms. Pyrazoles and their derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities.
1-Acetyl-3-phenyl-1H-pyrazole can be synthesized from various precursors, including chalcones and hydrazine derivatives. The classification of this compound falls under heterocyclic compounds, specifically within the broader category of nitrogen-containing heterocycles. Its structure features an acetyl group attached to the nitrogen atom of the pyrazole ring and a phenyl group at the 3-position.
The synthesis of 1-acetyl-3-phenyl-1H-pyrazole typically involves several key steps:
For instance, one method reported a solvent-free synthesis using fly ash and sulfuric acid as catalysts, achieving yields greater than 75% under microwave irradiation conditions .
The reaction conditions can vary significantly based on the chosen method. For example, using microwave-assisted synthesis allows for reduced reaction times and improved yields compared to traditional heating methods. The use of solid catalysts like alumina or fly ash enhances reaction efficiency and minimizes environmental impact by reducing solvent usage.
The molecular formula for 1-acetyl-3-phenyl-1H-pyrazole is . The compound features:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to confirm the structure. For instance, characteristic signals in NMR spectra correspond to the hydrogen atoms on the pyrazole ring and the acetyl group .
1-Acetyl-3-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Technical details regarding these reactions often involve specific catalysts or conditions that enhance yield and selectivity.
The mechanism of action for 1-acetyl-3-phenyl-1H-pyrazole's biological activity is not fully elucidated but is believed to involve interaction with various biological targets:
1-Acetyl-3-phenyl-1H-pyrazole typically appears as yellow crystalline solids. Its melting point is reported around 70 °C .
The compound is moderately soluble in organic solvents like ethanol and dichloromethane but less soluble in water due to its hydrophobic phenyl group. Its stability under standard laboratory conditions makes it suitable for further derivatization.
The applications of 1-acetyl-3-phenyl-1H-pyrazole extend beyond academic interest:
Pyrazole, a five-membered diazole heterocycle (C₃H₄N₂), was first isolated from watermelon seeds in 1959 as 1-pyrazolyl-alanine and formally named by Ludwig Knorr in 1883 [3]. This scaffold gained pharmaceutical prominence with antipyrine (phenazone), synthesized in 1883, which became the first commercially successful pyrazole-derived analgesic and antipyretic drug. Subsequent developments yielded nonsteroidal anti-inflammatory drugs (NSAIDs) such as phenylbutazone (1949) for gout and celecoxib (1999) as a COX-2 inhibitor [3] [6]. The structural evolution of pyrazole derivatives accelerated in the late 20th century, driven by advances in regioselective synthesis and recognition of their diverse bioactivity profiles. Notably, the introduction of acetyl and aryl substituents—exemplified by 1-acetyl-3-phenyl-1H-pyrazole—emerged as a strategic modification to enhance metabolic stability and target engagement [4] [5]. These innovations positioned pyrazoles as privileged structures in medicinal chemistry, enabling treatments across therapeutic areas, including cancer (crizotinib) and central nervous system disorders (mepiprazole) [6].
Table 1: Milestone Pyrazole Derivatives in Drug Development
Compound | Year | Therapeutic Use | Structural Features |
---|---|---|---|
Antipyrine | 1883 | Analgesic/Antipyretic | 1,5-Dimethyl-2-phenylpyrazol-3-one |
Phenylbutazone | 1949 | Anti-inflammatory (Gout) | 1,2-Diphenyl-4-butylpyrazolidinedione |
Celecoxib | 1999 | COX-2 Inhibitor (Arthritis) | 1,5-Diarylpyrazole sulfonamide |
Crizotinib | 2011 | ALK Inhibitor (Lung Cancer) | 3-Aryl-1-(acetyl)-pyrazole core |
The pharmacological profile of pyrazole derivatives is critically modulated by substitutions at the N1 and C3 positions. The 1-acetyl group (–COCH₃) enhances metabolic stability by reducing oxidative deamination and facilitates hydrogen bonding with target proteins through its carbonyl oxygen [4] [5]. Concurrently, 3-aryl substitutions (e.g., phenyl) introduce π-π stacking capabilities, enabling interactions with hydrophobic enzyme pockets. This is exemplified by 1-acetyl-3-phenyl-1H-pyrazole (CAS# 1004451-68-6), where the phenyl ring amplifies affinity for aromatic-rich binding sites in enzymes like cyclooxygenase-2 (COX-2) and cyclin-dependent kinases (CDKs) [4] [6].
Electronic and Steric Effects:
Synthetic Accessibility: The 1-acetyl-3-aryl motif is efficiently constructed via:
Table 2: Impact of Substituents on Pyrazole Bioactivity
Position | Substituent | Biological Consequence | Example Activity |
---|---|---|---|
N1 | Acetyl | Improved metabolic stability; H-bond acceptor | Enhanced kinase inhibition (CDK2) |
C3 | Phenyl | π-π stacking with hydrophobic pockets | COX-2 inhibition (IC₅₀ < 1 μM) |
C3-Phenyl | 4-Cl | Increased electrophilicity; AChE inhibition | IC₅₀ = 6.31 μM [1] |
C3-Phenyl | 4-OCH₃ | MAO-B selectivity; reduced cytotoxicity | IC₅₀ (MAO-B) = 0.34 μM [1] |
1-Acetyl-3-phenyl-1H-pyrazole serves as a versatile precursor for multitarget-directed ligands (MTDLs), particularly in neurodegenerative and oncology therapeutics. Its synthetic flexibility enables derivatization at C4/C5 or the acetyl group to fine-tune target selectivity [4] [5]. Key applications include:
Neurotherapeutic Agents
Anticancer Scaffolds
Synthetic Versatility
Table 3: Therapeutic Targets of 1-Acetyl-3-phenyl-1H-pyrazole Derivatives
Therapeutic Area | Molecular Target | Derivative Example | Potency |
---|---|---|---|
Neurodegeneration | AChE | Chlorophenyl analog | IC₅₀ = 6.31 μM [1] |
Neurodegeneration | MAO-B | Fluorophenyl analog | IC₅₀ = 0.34 μM [1] |
Oncology | CDK2 | N-Phenylcarboxamide | Kd = 42 nM [7] |
Oncology | Tubulin | 4,5-Diarylpyrazole | IC₅₀ = 0.08 μM [6] |
Concluding Note: The 1-acetyl-3-phenyl-1H-pyrazole core remains a fertile platform for rational drug design, balancing synthetic accessibility with tunable target engagement. Ongoing research focuses on leveraging its MTDL capability for complex pathologies like AD and multidrug-resistant cancers.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1